(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide
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Overview
Description
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure It features a dioxane ring substituted with diphenyl and methyl groups, and a trimethylammonium bromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the dioxane ring . This intermediate is then reacted with trimethylamine and bromine to introduce the quaternary ammonium group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as hydroxide, cyanide, or thiolate ions. Oxidation reactions might involve agents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions would depend on the specific reagents used. For example, substitution with hydroxide would yield the corresponding alcohol, while oxidation might produce a ketone or carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: May be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Mechanism of Action
The mechanism of action for (2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide involves its interaction with biological membranes, where the quaternary ammonium group can disrupt membrane integrity. This disruption can lead to cell lysis or altered cell signaling pathways. The dioxane ring and diphenyl groups may also interact with specific molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the dioxane ring structure but lacks the quaternary ammonium group.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: A compound used in biochemistry with a different core structure but similar functional groups.
Uniqueness
(2,2-Diphenyl-5-methyl-5-dioxanylmethyl)trimethylammonium bromide is unique due to its combination of a dioxane ring with a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73664-13-8 |
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Molecular Formula |
C21H28BrNO2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
trimethyl-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H28NO2.BrH/c1-20(15-22(2,3)4)16-23-21(24-17-20,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14H,15-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WAXRPIUDZHIYIF-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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